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Compound of Interest

Compound Name:
(1-Methylpiperidin-4-yl)(piperazin-

1-yl)methanone

Cat. No.: B12952511

Get Quote

The (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone core represents a quintessential

"privileged scaffold" in medicinal chemistry. This structural motif is prominently featured in a

multitude of biologically active compounds, particularly those targeting the central nervous

system (CNS).[1][2] Its prevalence stems from a combination of favorable physicochemical

properties, synthetic tractability, and an inherent ability to present functional groups in a precise

three-dimensional orientation for optimal interaction with key neurotransmitter receptors.[1]

Piperidine and piperazine rings are among the most common heterocyclic systems found in

FDA-approved drugs.[3][4][5][6] Their utility in CNS drug design is particularly noteworthy due

to their capacity to cross the blood-brain barrier and engage with a variety of receptors, most

significantly dopamine and serotonin receptors.[1][7] Analogs built upon the (1-
methylpiperidin-4-yl)(piperazin-1-yl)methanone framework are frequently investigated as

potential treatments for neuropsychiatric disorders, with schizophrenia being a primary focus.[2]

The therapeutic efficacy of many antipsychotic agents is attributed to their ability to modulate

dopaminergic and serotonergic pathways, specifically by acting as antagonists or partial

agonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8][9] This dual-receptor activity is

a hallmark of "atypical" antipsychotics, which are noted for their improved side-effect profile

compared to older, "typical" agents that primarily block D2 receptors.[10]
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This guide provides a comprehensive review of the (1-methylpiperidin-4-yl)(piperazin-1-
yl)methanone scaffold and its analogs. We will delve into the synthetic strategies employed to

generate chemical diversity, explore the intricate structure-activity relationships (SAR) that

govern their pharmacological profiles, detail their mechanisms of action at key CNS receptors,

and provide established experimental protocols for their synthesis and evaluation.

Part 1: Synthetic Strategies for Analog Development
The modular nature of the (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone scaffold lends

itself to combinatorial and parallel synthesis approaches, allowing for the systematic

exploration of chemical space. The core structure is typically assembled via an amide bond

formation between a 1-methylpiperidine-4-carboxylic acid derivative and a suitably substituted

piperazine.

General Synthetic Workflow
The most common synthetic route involves the coupling of 1-methylpiperidine-4-carbonyl

chloride (or the corresponding carboxylic acid activated by a coupling agent) with a desired

piperazine derivative. This allows for extensive variation at the N4 position of the piperazine

ring, which is a critical determinant of pharmacological activity.
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Synthesis of the Core Scaffold
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Caption: General synthetic workflow for (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone
analogs.

Detailed Experimental Protocol: Amide Coupling
The following protocol describes a standard procedure for the synthesis of a (1-
methylpiperidin-4-yl)(piperazin-1-yl)methanone analog.

Objective: To synthesize (1-methylpiperidin-4-yl)(4-arylpiperazin-1-yl)methanone.

Materials:

1-Methylpiperidine-4-carboxylic acid

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)
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1-Arylpiperazine

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Activation of Carboxylic Acid:

Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (1.2 eq).

Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of

gas ceases and the solution becomes clear.

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude

acid chloride.

Amide Coupling Reaction:

Dissolve the crude acid chloride in fresh anhydrous DCM.

In a separate flask, dissolve the 1-arylpiperazine (1.0 eq) and a non-nucleophilic base

such as triethylamine (2.5 eq) in anhydrous DCM.

Cool the piperazine solution to 0 °C.
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Slowly add the acid chloride solution dropwise to the piperazine solution.

Allow the reaction mixture to stir at room temperature for 12-18 hours.

Work-up and Purification:

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the

desired product.

Characterization:

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-

MS analysis.[8]

Part 2: Pharmacological Profile and Mechanism of
Action
Analogs of this scaffold are primarily designed as ligands for aminergic G-protein coupled

receptors (GPCRs), with a particular focus on dopamine and serotonin receptor subtypes that

are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[2]

[7][11]

Primary Molecular Targets: Dopamine D₂ and Serotonin
5-HT₂ₐ Receptors

Dopamine D₂ Receptors (D₂R): Antagonism at D₂ receptors in the mesolimbic pathway is a

cornerstone of antipsychotic efficacy, reducing the "positive" symptoms of schizophrenia

such as hallucinations and delusions.[8][9][12] However, D₂R blockade in other brain
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regions, like the nigrostriatal pathway, can lead to undesirable extrapyramidal symptoms

(EPS), which are motor side effects resembling Parkinson's disease.[12] Many modern

antipsychotics, such as aripiprazole, are partial agonists at the D₂R.[13] This allows them to

act as functional antagonists in a hyperdopaminergic state and as agonists in a

hypodopaminergic state, providing a stabilizing effect on dopamine neurotransmission.

Serotonin 5-HT₂ₐ Receptors (5-HT₂ₐR): Antagonism at 5-HT₂ₐ receptors is a key feature of

atypical antipsychotics.[7][14] This action is believed to contribute to efficacy against the

"negative" symptoms of schizophrenia (e.g., apathy, social withdrawal) and to mitigate the

EPS caused by D₂R blockade.[7][15] 5-HT₂ₐR antagonists can increase dopamine release in

certain brain regions, including the prefrontal cortex and the nigrostriatal pathway, which may

alleviate both negative symptoms and motor side effects.[7]

The "Atypical" Antipsychotic Profile
The therapeutic advantage of many piperidinyl-piperazinyl-methanone analogs lies in their

multi-receptor binding profile. A high affinity for both D₂ and 5-HT₂ₐ receptors is crucial. The

ratio of 5-HT₂ₐ to D₂ affinity is often considered a key factor in achieving an "atypical" profile.

Compounds with higher affinity for 5-HT₂ₐ relative to D₂ receptors are generally expected to

have a lower propensity for inducing EPS.[14][15]
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Caption: Antagonism of D₂ and 5-HT₂ₐ receptors by a (1-methylpiperidin-4-yl)(piperazin-1-
yl)methanone analog.

Part 3: Structure-Activity Relationships (SAR)
The pharmacological profile of these analogs can be finely tuned by systematic structural

modifications at three key positions: the piperidine ring, the methanone linker, and, most

importantly, the piperazine ring.

Modifications of the Piperidine Ring
The N-methylpiperidine moiety is a common feature. The methyl group contributes to the

basicity of the nitrogen, which is often crucial for forming a salt bridge with a conserved

aspartate residue in the binding pocket of aminergic GPCRs.[12]

N-Substituent: While the N-methyl group is prevalent, variations can influence properties like

metabolism and receptor subtype selectivity. Larger alkyl groups may introduce steric

hindrance or alter the pKa, potentially impacting binding affinity.

Ring Substitution: Substitution on the carbon atoms of the piperidine ring is less common in

this class of compounds but could be used to alter lipophilicity or introduce specific

interactions. For example, aromatic esters of 1-methyl-4-piperidinol have shown analgesic

activity, with potency influenced by the substitution pattern on the aromatic ring.[16]

Modifications of the Piperazine Ring
The N4 position of the piperazine ring is the primary point of diversification and a critical

determinant of receptor affinity and selectivity. This is where long-chain arylpiperazine moieties,

characteristic of drugs like aripiprazole, are attached.[13]

Aryl and Heteroaryl Groups: Direct attachment of simple aryl or heteroaryl groups often

confers affinity for D₂/D₃ and various serotonin receptors. The substitution pattern on these

aromatic rings is crucial. For instance, electron-withdrawing or methoxy groups on a phenyl

ring can significantly modulate receptor binding.[12]

Long-Chain Linkers: The introduction of a flexible butyl linker connecting the piperazine

nitrogen to a terminal aryl group is a classic strategy in the design of D₂/D₃ ligands.[12] This
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linker allows the terminal aromatic moiety to access a distal binding pocket. Aripiprazole and

its analogs feature a butoxy linker attached to a dichlorophenyl or quinolinone moiety.[8][13]

Terminal Moieties: The nature of the terminal group at the end of the linker has a profound

impact on the functional activity (antagonist vs. partial agonist) and receptor selectivity.

Quinolinone/Dihydroquinolinone: As seen in aripiprazole, this moiety is associated with D₂

partial agonism.[8][13]

Benzisoxazolyl/Benzisothiazolyl: These groups, found in drugs like risperidone, are often

associated with potent 5-HT₂ₐ and D₂ antagonism.[1][17]

Indole/Azaindole: These fragments can also be used as terminal groups, interacting with

key residues in the receptor binding sites.[11]

Modification at
Piperazine N4

Example Moiety
Typical Receptor
Profile

Reference

Aryl (e.g.,

Dichlorophenyl)

N-(2,3-

dichlorophenyl)pipera

zine

D₃-preferring

antagonism
[18]

Aryl-butoxy
4-(2,3-

dichlorophenyl)butoxy

Potent D₂/5-HT₂ₐ

antagonism
[8][13]

Quinolinone-butoxy

7-(4-(...)-butoxy)-3,4-

dihydroquinolin-2(1H)-

one

D₂ partial agonism, 5-

HT₂ₐ antagonism
[8]

Benzisoxazolyl-

piperidine

3-(2-(...)-ethyl)-6-

fluoro-1,2-

benzisoxazole

Potent 5-HT₂ₐ/D₂

antagonism
[1][17]

Bioisosteric Replacements
To optimize pharmacokinetic properties, modulate pKa, or explore novel chemical space, the

core piperidine and piperazine rings can be replaced with bioisosteres.[3][6]
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Piperazine Bioisosteres: The piperazine moiety can be replaced with structures like

diazabicyclooctanes or various spiro-diamines.[4][19] These replacements can alter the

directionality of the substituents, modify basicity, and improve metabolic stability.

Piperidine Bioisosteres: The piperidine ring can be replaced by other saturated heterocycles

like morpholine (to increase polarity) or tropane systems (to introduce conformational

rigidity).[3]

Bioisosteric Replacements

(1-Methylpiperidin-4-yl)
(piperazin-1-yl)methanone

Piperidine Bioisosteres
(e.g., Morpholine, Tropane)

Replace Piperidine
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Click to download full resolution via product page

Caption: Bioisosteric replacement strategies for the core scaffold.

Part 4: Key Experimental Protocols
Protocol: Radioligand Binding Assay for Receptor
Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of test

compounds for D₂ and 5-HT₂ₐ receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds at human D₂ and 5-HT₂ₐ

receptors.

Materials:
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Cell membranes expressing recombinant human D₂ or 5-HT₂ₐ receptors.

Radioligand: [³H]Spiperone or [³H]Raclopride for D₂R; [³H]Ketanserin for 5-HT₂ₐR.[20]

Non-specific binding agent: Haloperidol for D₂R; Mianserin for 5-HT₂ₐR.

Test compounds dissolved in DMSO.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

96-well plates, scintillation vials, scintillation fluid, liquid scintillation counter, glass fiber filters.

Procedure:

Assay Preparation:

Prepare serial dilutions of the test compounds in the assay buffer.

The final assay volume is typically 250 µL, containing cell membranes (10-20 µg protein),

radioligand at a concentration near its Kd value, and the test compound.

Incubation:

To each well of a 96-well plate, add the assay buffer, cell membrane suspension, test

compound solution (or vehicle for total binding, or non-specific agent for non-specific

binding), and finally the radioligand.

Incubate the plates at room temperature (or 37 °C) for a specified time (e.g., 60-90

minutes) to reach equilibrium.

Filtration and Washing:

Rapidly terminate the binding reaction by filtering the contents of each well through glass

fiber filters using a cell harvester. This separates the bound radioligand from the free

radioligand.
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Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound

radioactivity.

Quantification:

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid

scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding CPM from the total

binding CPM.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a one-site competition model using non-linear regression analysis (e.g.,

using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound

that inhibits 50% of the specific binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions
The (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone scaffold remains a highly valuable

and versatile platform in the development of CNS-active agents. Decades of research have

established a robust understanding of its structure-activity relationships, particularly concerning

the modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors for the treatment of psychosis.

[2] The synthetic accessibility of this scaffold allows for extensive chemical exploration, leading

to the discovery of compounds with finely tuned pharmacological profiles, including D₂ partial

agonism, which has been a significant advancement in antipsychotic therapy.

Future research will likely focus on several key areas:
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Multi-Target Ligands: Expanding the receptor profile beyond D₂/5-HT₂ₐ to include other

targets like 5-HT₁ₐ, 5-HT₇, or muscarinic receptors to address a broader range of symptoms,

including cognitive deficits and mood disturbances associated with schizophrenia and other

disorders.[21][22]

Bioisosteric Replacement: Continued exploration of novel bioisosteres for the piperidine and

piperazine rings to improve ADME (absorption, distribution, metabolism, and excretion)

properties, enhance selectivity, and discover novel intellectual property.[3][6][19]

Targeting Other CNS Disorders: Leveraging the scaffold's proven ability to interact with

aminergic GPCRs to design ligands for other conditions such as depression, anxiety, and

neuropathic pain.[23]

The enduring legacy of the piperidinyl-piperazinyl-methanone core ensures its continued

prominence in the medicinal chemist's toolkit, promising further innovation in the quest for safer

and more effective treatments for complex neurological and psychiatric diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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